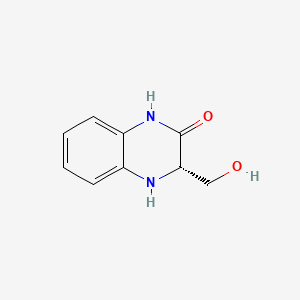

(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one

描述

(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is a chiral derivative of the 3,4-dihydroquinoxalin-2(1H)-one scaffold, characterized by a hydroxymethyl (-CH₂OH) substituent at the 3-position of the bicyclic structure (Figure 1). This compound (CAS 148012-90-2, molecular formula C₉H₁₀N₂O₂, molecular weight 178.19) is synthesized via condensation of o-phenylenediamine derivatives with glyoxalates or through radical-mediated C–H activation strategies . Its stereochemical purity (>95%) and structural features make it a valuable intermediate in medicinal chemistry, particularly for targeting enzymes such as soluble guanylyl cyclase (sGC) and c-Jun N-terminal kinase 3 (JNK3) .

属性

IUPAC Name |

(3S)-3-(hydroxymethyl)-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-4,8,10,12H,5H2,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYHTJWKQDOTLD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C(=O)N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N[C@H](C(=O)N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and glyoxal.

Cyclization: The reaction between o-phenylenediamine and glyoxal leads to the formation of the quinoxaline core.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

化学反应分析

Types of Reactions

(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The quinoxaline core can be reduced to a tetrahydroquinoxaline using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-(Carboxymethyl)-3,4-dihydroquinoxalin-2(1H)-one.

Reduction: 3-(Hydroxymethyl)-tetrahydroquinoxaline.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Studies have indicated that derivatives of dihydroquinoxalinones exhibit significant antimicrobial properties. Research has shown that (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one and its analogs can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Properties

- Neuroprotective Effects

Neuropharmacological Applications

- Cognitive Enhancement

- Anxiolytic Effects

Drug Development Insights

- Lead Compound for Synthesis

-

Combination Therapies

- There is ongoing research into the use of this compound in combination with other therapeutic agents to enhance overall treatment effectiveness. Its ability to modulate various biological pathways makes it a candidate for combination therapies in complex diseases like cancer and metabolic disorders .

Case Studies and Research Findings

作用机制

The mechanism of action of (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The quinoxaline core can intercalate with DNA or interact with proteins, affecting cellular functions.

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Substituent Effects

The 3,4-dihydroquinoxalin-2(1H)-one core allows diverse substitutions at positions N1, N4, C6, and C7, which significantly influence biological activity and physicochemical properties. Key analogues include:

Table 1: Structural and Functional Comparison of Selected 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

| Compound Name | Substituents | Molecular Weight | Key Biological Activity | Synthesis Method | References |

|---|---|---|---|---|---|

| (S)-3-(Hydroxymethyl)-derivative | 3-CH₂OH | 178.19 | sGC activation (inference) | Hydrazine hydrate condensation | [10, 16] |

| 3-Methyl derivative | 3-CH₃ | 162.19 | JNK3 inhibition (lead compound) | Catalytic hydrogenation | [15, 17] |

| (S)-5-Fluoro-3-methyl derivative | 3-CH₃, 5-F | 180.18 | Not explicitly reported | Multi-step organic synthesis | [19] |

| Dicarboxylic acid derivative | 3-COOH, 7-COOH | 236.17 | Potent sGC activation (EC₅₀ ~ nM) | Radical C–H arylation | [1, 6] |

| (Z)-3-Arylidene derivatives | 3-(2-Oxo-2-arylethylidene) | 294–310 | Anticancer, antimicrobial | Peroxide/iodide-mediated coupling | [4, 12] |

Research Findings and Clinical Implications

Key Studies on sGC Activation

- Compound 30d (dicarboxylic derivative) achieved 90% of the maximal sGC activity of BAY 60-2770, a clinical-stage sGC activator, in enzyme assays. Hydroxymethyl analogues showed <50% activity, highlighting the necessity of acidic substituents for sGC targeting .

- Cell-based assays revealed that dicarboxylic derivatives retained activity (EC₅₀ = 1.5 µM), whereas hydroxymethyl derivatives were inactive, likely due to poor membrane permeability .

JNK3 Inhibition and Neuroprotection

- Structural optimization of hydroxymethyl derivatives could improve blood-brain barrier penetration .

生物活性

(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is a chiral compound belonging to the quinoxaline family, recognized for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by relevant research findings and data.

Synthesis

The synthesis of (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves:

- Starting Materials : The reaction begins with o-phenylenediamine and glyoxal.

- Cyclization : This step forms the quinoxaline core.

- Chiral Resolution : The racemic mixture is resolved to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production

In industrial settings, continuous flow reactors and optimized conditions are employed to enhance yield and purity while minimizing environmental impact. Catalysts and solvents are chosen carefully to reduce production costs.

The biological activity of (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is attributed to its interaction with specific molecular targets:

- Hydroxymethyl Group : This group can form hydrogen bonds with active sites of enzymes or receptors, influencing biological pathways.

- Quinoxaline Core : It has the potential to intercalate with DNA or interact with proteins, thereby affecting cellular functions.

Antimicrobial Properties

Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that (S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one can inhibit bacterial growth through its interaction with bacterial enzymes .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For example, it has shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth .

Anti-inflammatory Effects

(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings and Case Studies

Comparison with Similar Compounds

(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its chiral nature and specific functional groups that enhance its biological activity compared to other quinoxaline derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one | Hydroxymethyl group; dihydro structure | Moderate antimicrobial activity |

| 3-(Methyl)-3,4-dihydroquinoxalin-2(1H)-one | Lacks hydroxymethyl group | Lower anticancer efficacy |

| 3-(Carboxymethyl)-3,4-dihydroquinoxalin-2(1H)-one | Different functional group | Less effective as an enzyme inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。